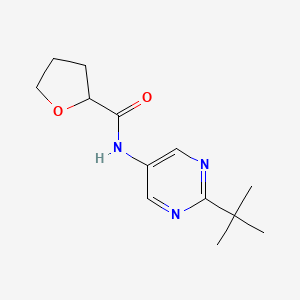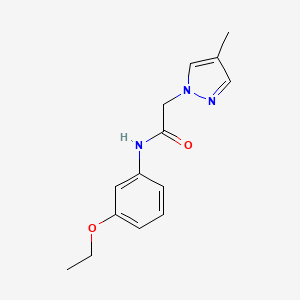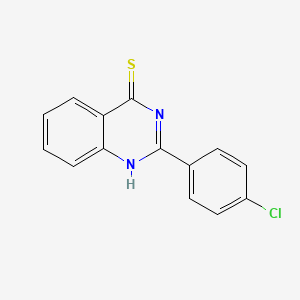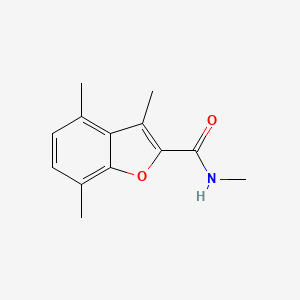
N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are a group of proteins that are responsible for the uptake of glutamate, the major excitatory neurotransmitter in the brain, from the synaptic cleft. TBOA has been extensively studied for its potential applications in neuroscience research.
作用機序
N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide acts as a non-competitive inhibitor of EAATs by binding to the substrate binding site of the transporter. This prevents the uptake of glutamate into the cell, leading to an increase in extracellular glutamate levels. The elevated glutamate levels can then activate glutamate receptors, leading to excitotoxicity and neuronal damage.
Biochemical and physiological effects:
N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide has been shown to cause a rapid increase in extracellular glutamate levels in the brain, which can lead to neuronal damage and cell death. It has also been shown to enhance the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory. In addition, N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide has been shown to modulate the release of other neurotransmitters such as GABA and dopamine.
実験室実験の利点と制限
One advantage of using N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide in lab experiments is its high potency and selectivity for EAATs. This allows for precise manipulation of glutamate levels in the brain and the study of the role of glutamate transporters in various physiological and pathological conditions. However, one limitation of using N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide is its potential toxicity and the risk of inducing excitotoxicity in the brain. Careful dosing and monitoring of extracellular glutamate levels are necessary to avoid these effects.
将来の方向性
There are several future directions for the use of N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide in neuroscience research. One area of investigation is the role of glutamate transporters in neuroinflammation and neurodegenerative diseases. N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide has been shown to modulate the release of pro-inflammatory cytokines and to protect against neuronal damage in animal models of neuroinflammation. Another area of investigation is the development of novel N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide derivatives with improved potency and selectivity for specific EAAT subtypes. These compounds could be used to study the function of individual EAATs and their role in specific brain regions and cell types.
合成法
N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-tert-butyl-5-chloropyrimidine, which is then converted to 2-tert-butyl-5-(hydroxymethyl)pyrimidine. The final step involves the coupling of 2-tert-butyl-5-(hydroxymethyl)pyrimidine with oxalyl chloride to yield N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide.
科学的研究の応用
N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide has been widely used as a research tool to investigate the role of glutamate transporters in various physiological and pathological conditions. It has been shown to inhibit glutamate uptake in a dose-dependent manner in several cell types, including neurons, astrocytes, and glial cells. N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide has also been used to study the regulation of glutamate transporters by various signaling pathways and to investigate the effects of transporter dysfunction in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
特性
IUPAC Name |
N-(2-tert-butylpyrimidin-5-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)12-14-7-9(8-15-12)16-11(17)10-5-4-6-18-10/h7-8,10H,4-6H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZADRHHRRGFZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B7530869.png)

![N-[(2-imidazol-1-ylphenyl)methyl]-3-methylbutanamide](/img/structure/B7530887.png)
![N-[1-(3-chloro-4-fluorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7530892.png)
![N-[4-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl]acetamide](/img/structure/B7530896.png)



![N-[4-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide](/img/structure/B7530934.png)

![5-Methylsulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7530946.png)

![6-methyl-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidine-3-carboxamide](/img/structure/B7530962.png)
![N-[1-(4-chlorophenyl)cyclobutyl]acetamide](/img/structure/B7530970.png)